Lipophilicity (XLogP3-AA) Differentiation vs. α,β-Unsaturated Positional Isomer
Ethyl 2-bromopent-3-enoate exhibits an XLogP3-AA value of 2.4 [1], compared with a reported LogP of 2.24 for its α,β-unsaturated positional isomer ethyl 2-bromopent-2-enoate . The 0.16 log unit difference reflects the distinct electronic environment conferred by the β,γ- versus α,β-unsaturation. For context, the saturated analog ethyl 2-bromopentanoate is predicted to have a higher LogP (~2.6–2.8) due to the absence of polarizable π-electrons that increase aqueous solvation in unsaturated analogs [2].
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 (PubChem computed) |
| Comparator Or Baseline | Ethyl 2-bromopent-2-enoate (CAS 83501-13-7): LogP = 2.24 (Guidechem); Ethyl 2-bromopentanoate (CAS 615-83-8): predicted LogP ~2.6–2.8 |
| Quantified Difference | ΔLogP = +0.16 vs. 2,3-unsaturated isomer; ΔLogP ≈ −0.2 to −0.4 vs. saturated analog |
| Conditions | Computed values using XLogP3-AA 3.0 (PubChem) and Guidechem reported LogP |
Why This Matters
The intermediate lipophilicity of ethyl 2-bromopent-3-enoate (between its saturated and α,β-unsaturated analogs) provides a distinct extraction and chromatographic retention profile relevant to purification workflow design.
- [1] PubChem Compound Summary CID 53945279, Ethyl 2-bromopent-3-enoate, Computed Properties: XLogP3-AA = 2.4 (2025). View Source
- [2] Common Chemistry CAS, Pentanoic acid, 2-bromo-, ethyl ester (CAS 615-83-8); predicted LogP range based on structural class (2025). View Source
